tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17232873
InChI: InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC17232873

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate -

Specification

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name tert-butyl 6-chloropyrrolo[3,2-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3
Standard InChI Key ZNMMAVVJJYKYGK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrrolo[3,2-c]pyridine scaffold—a fused bicyclic system combining pyrrole and pyridine rings. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) is attached to the nitrogen atom at position 1, while a chlorine atom occupies position 6 of the pyridine ring. This configuration is confirmed by its IUPAC name, tert-butyl 6-chloropyrrolo[3,2-c]pyridine-1-carboxylate, and its canonical SMILES representation: CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Cl.

Spectroscopic Identification

Key spectroscopic data include:

  • InChI: InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3

  • InChIKey: ZNMMAVVJJYKYGK-UHFFFAOYSA-N
    These identifiers facilitate precise database referencing and computational modeling.

Synthesis and Optimization

Boc Protection Strategies

The tert-butyl carbamate group is introduced via Boc protection of the pyrrolopyridine nitrogen. Source documents multiple synthetic routes with yields exceeding 97%:

YieldReaction ConditionsKey Steps
100%CH₃CN, DMAP, 20°C, 18hBoc-anhydride added to 1H-pyrrolo[3,2-c]pyridine, purified via flash chromatography .
98.2%DCM, TEA, 25°C, 12hBoc₂O reacted under N₂ atmosphere, column chromatography (PE/EtOAc) .
97%Et₃N, 0°C, 6hDropwise Boc₂O addition to 5-azaindole, extraction with EtOAc .

These methods highlight the versatility of Boc protection under mild conditions, enabling scalability for industrial applications.

Chlorination Mechanisms

The chlorine substituent is typically introduced via electrophilic aromatic substitution or palladium-catalyzed coupling. While specific details for this compound are sparse, analogous pyrrolopyridine chlorinations employ reagents like SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS} in dichloromethane.

Physicochemical Properties

Solubility and Partition Coefficients

Experimental and computational data from reveal:

  • LogP (iLOGP): 2.49 (indicating moderate lipophilicity)

  • Solubility: 0.348 mg/mL in aqueous solutions

  • TPSA: 44.12 Ų (moderate polarity)

Pharmacokinetic Predictions

  • GI Absorption: High (>80%)

  • BBB Permeation: Likely (LogP ~2.5)

  • CYP Inhibition: CYP1A2 and CYP2C19 inhibitor .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The Boc group’s stability under acidic conditions makes this compound a preferred intermediate for:

  • Antiviral Agents: Pyrrolopyridines exhibit activity against RNA viruses .

  • Kinase Inhibitors: The scaffold’s planar structure aids ATP-binding pocket interactions.

Fluorescent Probes

Functionalization at position 6 (e.g., with fluorophores) enables use in bioimaging, leveraging the core’s conjugated π-system .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator